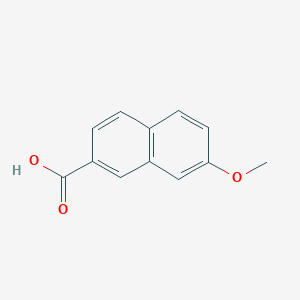

7-Methoxy-2-naphthoic acid

Description

Properties

IUPAC Name |

7-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAGLIPYTVMFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623771 | |

| Record name | 7-Methoxynaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-07-2 | |

| Record name | 7-Methoxynaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxynaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-2-naphthoic Acid: Synthesis, Properties, and Comparative Analysis

Introduction: Distinguishing a Key Synthetic Intermediate

In the landscape of medicinal chemistry and organic synthesis, naphthoic acid derivatives serve as foundational scaffolds for a multitude of complex molecules. 7-Methoxy-2-naphthoic acid is one such building block, valued for its specific substitution pattern which dictates its reactivity and utility. However, a critical point of clarification is essential from the outset: this compound is structurally distinct from its isomer, 6-Methoxy-2-naphthoic acid (CAS 2471-70-7). The latter is a well-documented active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone and an impurity of Naproxen.[1][2] Consequently, a significant portion of readily available data is often misattributed. This guide will focus specifically on the known properties and synthetic utility of this compound, providing a comparative analysis with its more widely studied 6-methoxy isomer to offer a comprehensive and unambiguous resource for researchers.

PART 1: Synthesis and Physicochemical Profile of this compound and its Precursor

While direct, comprehensive physicochemical and spectral data for this compound is not extensively published, its properties can be inferred from its logical synthetic precursor, 7-Methoxy-2-naphthol (CAS 5060-82-2).[3] Understanding the precursor is paramount for any synthetic campaign targeting the final acid.

Key Precursor: 7-Methoxy-2-naphthol

7-Methoxy-2-naphthol is a beige crystalline solid that serves as the primary starting material for the synthesis of the target acid.[4] Its phenolic hydroxyl group is the key handle for functionalization, while the methoxy group and naphthalene core influence the electronic and physical properties of the molecule.[5]

Table 1: Physicochemical Properties of 7-Methoxy-2-naphthol

| Property | Value | Source(s) |

| CAS Number | 5060-82-2 | [3] |

| Molecular Formula | C₁₁H₁₀O₂ | [6] |

| Molecular Weight | 174.20 g/mol | [3][6] |

| Melting Point | 116-119 °C | [4] |

| Appearance | Beige Crystalline Solid | [4] |

| IUPAC Name | 7-methoxynaphthalen-2-ol | [3] |

Spectroscopic data for 7-Methoxy-2-naphthol is available and crucial for reaction monitoring.[7] The presence of the hydroxyl group is typically confirmed by a broad O-H stretch in the IR spectrum, while the aromatic protons and methoxy singlet are clearly resolved in ¹H NMR.

Synthesis of this compound

The synthesis of this compound from its naphthol precursor is not commonly detailed in standard literature, but established organic chemistry principles point towards a multi-step process. A logical and field-proven approach would involve the protection of the phenolic hydroxyl, followed by a reaction to introduce the carboxylic acid moiety at the 2-position. A more direct, albeit potentially lower-yielding, method is the Kolbe-Schmitt reaction.

Protocol 1: Hypothetical Synthesis via Kolbe-Schmitt Reaction

This protocol is based on established methodologies for the carboxylation of phenols and serves as an expert-guided theoretical pathway.

-

Preparation: In a high-pressure autoclave, thoroughly dry 1 equivalent of 7-Methoxy-2-naphthol.

-

Salt Formation: Add 1.1 equivalents of sodium hydroxide (or sodium methoxide) in a dry, aprotic solvent like toluene. Heat the mixture under vacuum to remove residual water and methanol, forming the sodium naphthoxide salt. The formation of the phenoxide is critical as it activates the ring for electrophilic attack by CO₂.

-

Carboxylation: Pressurize the vessel with dry carbon dioxide (CO₂) to 100-120 atm. Heat the reaction to 120-140 °C for 6-12 hours. The high pressure and temperature are necessary to drive the electrophilic addition of CO₂ to the electron-rich naphthalene ring.

-

Workup: After cooling and venting, the solid reaction mass is dissolved in water.

-

Acidification: The aqueous solution is acidified with a strong mineral acid (e.g., 2M HCl) to a pH of ~2. This protonates the carboxylate salt, causing the this compound to precipitate.

-

Purification: The crude acid is collected by filtration, washed with cold water to remove inorganic salts, and recrystallized from a suitable solvent system such as ethanol/water to yield the purified product.

The following diagram illustrates a generalized synthetic pathway from a dihydroxynaphthalene, which can be adapted for this synthesis.

Caption: Structural comparison of the two isomers.

PART 4: Safety and Handling

Specific safety data for this compound is not available. Therefore, researchers must handle the compound based on the data for analogous structures, such as its precursor and its 6-methoxy isomer.

-

7-Methoxy-2-naphthol is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]* 6-Methoxy-2-naphthoic acid carries similar warnings. [8] Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. 2. Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. 3. Exposure Response: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable, albeit less-documented, synthetic intermediate compared to its 6-methoxy isomer. Its utility is primarily as a precursor in the multi-step synthesis of complex pharmaceutical targets. This guide has established a foundational understanding of its synthesis from 7-Methoxy-2-naphthol, highlighted its applications, and provided a critical comparative analysis to prevent confusion with 6-Methoxy-2-naphthoic acid. For researchers in drug development, the key takeaway is the necessity of rigorous analytical characterization (primarily NMR) to confirm the identity of the specific isomer being used, as the seemingly minor positional change of a single methoxy group can lead to vastly different biological and chemical properties.

References

Sources

- 1. store.usp.org [store.usp.org]

- 2. echemi.com [echemi.com]

- 3. 7-Methoxy-2-naphthol | C11H10O2 | CID 853173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-METHOXY-2-NAPHTHOL - Safety Data Sheet [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical characteristics of 7-Methoxy-2-naphthoic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Methoxy-2-naphthoic Acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 5043-07-2). Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates the limited available data while offering expert-driven predictions and standardized methodologies for its complete characterization. Given the scarcity of published experimental values for this specific isomer, this guide establishes a foundational framework by drawing rational comparisons to its well-studied isomer, 6-methoxy-2-naphthoic acid, and its parent compound, 2-naphthoic acid. It details the compound's chemical identity, predicted physicochemical properties, and expected spectroscopic profile. Furthermore, it provides robust, step-by-step protocols for the experimental determination of key parameters such as melting point, solubility, and pKa, emphasizing the causality behind methodological choices to ensure data integrity. The guide concludes with a discussion of how these properties are critically relevant within the context of drug design and development, making it an essential resource for scientists working with this and related naphthalene-based scaffolds.

Introduction to this compound

This compound is an organic compound featuring a naphthalene core substituted with a methoxy group at the 7-position and a carboxylic acid group at the 2-position. While its isomer, 6-methoxy-2-naphthoic acid, is widely recognized as the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone and an inhibitor of COX-1 and COX-2 enzymes, the 7-methoxy isomer is significantly less characterized in scientific literature[1][2]. This lack of data presents both a challenge and an opportunity. Understanding its unique physicochemical profile is a prerequisite for exploring its potential as a novel scaffold or intermediate in medicinal chemistry, materials science, and synthetic organic chemistry.

Chemical Identity

A precise understanding of the molecule's identity is the cornerstone of all subsequent analysis.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 5043-07-2 | [3] |

| Molecular Formula | C₁₂H₁₀O₃ | [4] |

| Molecular Weight | 202.21 g/mol | [4][5] |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | - |

| InChI Key | YZBILXXOZFORFE-UHFFFAOYSA-N | [4] |

Molecular Structure and Functional Groups

The structure of this compound dictates its chemical behavior. The key features are the rigid, aromatic naphthalene ring system, the electron-donating methoxy (-OCH₃) group, and the acidic proton-donating carboxylic acid (-COOH) group. The relative positions of these groups influence properties such as acidity, lipophilicity, and crystal packing.

Caption: Structure of this compound with key positions labeled.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties. It is critical to note that due to a lack of experimental data, some values are based on predictions or comparisons with structurally similar molecules.

| Property | Value / Observation | Justification & Comparative Insight |

| Appearance | White to off-white crystalline solid (Predicted) | Based on the appearance of its isomer, 6-methoxy-2-naphthoic acid, which is described as a white to off-white powder or crystals[6]. |

| Melting Point | Not experimentally determined. Predicted to be in the range of 170-210 °C. | The melting point of the 6-methoxy isomer is 201-206 °C[4]. The parent 2-naphthoic acid melts at 185-187 °C[7]. Positional isomerism can significantly affect crystal lattice energy and thus the melting point. |

| Boiling Point | Not experimentally determined. Predicted >370 °C. | The predicted boiling point for the 6-methoxy isomer is 371.1 °C[4][6]. Compounds of this nature typically decompose at or near their boiling point under atmospheric pressure. |

| Acidity (pKa) | Predicted to be ~4.2 | The experimental pKa of the parent compound, 2-naphthoic acid, is 4.18[8]. The methoxy group at the 7-position is remote from the carboxylic acid and is expected to have only a minor electronic effect on the acidity. The predicted pKa for the 6-methoxy isomer is 4.30[4]. |

| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like DMSO, methanol, and ethyl acetate. | The carboxylic acid group imparts slight aqueous solubility, but this is largely offset by the lipophilic naphthalene ring. The 6-methoxy isomer is noted to be slightly soluble in DMSO, Methanol, and Ethyl Acetate[4]. |

| Lipophilicity (XLogP3) | Predicted: 3.3 | This value is identical to the predicted XLogP3 for the 6-methoxy isomer, suggesting a similar overall lipophilicity, a key parameter in predicting drug absorption and distribution[6][9]. |

Expected Spectroscopic Profile

Spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment. While experimental spectra for this compound are not widely available, its profile can be reliably predicted based on fundamental principles and data from related compounds.

Caption: Workflow for determining pKa via potentiometric titration.

-

Solution Preparation: Accurately weigh ~20 mg of this compound and dissolve it in a suitable solvent system (e.g., 50:50 Methanol:Water) to a final volume of 50 mL. The co-solvent is necessary due to the compound's low aqueous solubility.

-

Titrant Standardization: Prepare a standardized solution of 0.05 M NaOH, free from carbonate.

-

Titration Setup: Place the analyte solution in a jacketed beaker at a constant temperature (25 °C). Insert a calibrated pH electrode and a magnetic stirrer.

-

Titration Process: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator. Allow the pH reading to stabilize after each addition before recording the value.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point (Vₑ) is the point of maximum slope on the curve (or the peak of the first derivative). The pKa is determined by reading the pH at the half-equivalence point (Vₑ/2).

Relevance in a Drug Development Context

The physicochemical properties of a molecule are not merely academic data points; they are critical determinants of its potential as a therapeutic agent.

-

Solubility and pKa: The low predicted aqueous solubility and acidic pKa of ~4.2 suggest that this compound will be predominantly in its neutral, less soluble form at the acidic pH of the stomach. In the more neutral pH of the small intestine, it will convert to its more soluble carboxylate salt, which is favorable for dissolution. This balance is a key consideration for oral drug delivery and formulation.

-

Lipophilicity (LogP): A predicted XLogP3 of 3.3 places the compound in a moderately lipophilic category.[6][9] This is often considered a favorable range for oral drug candidates, balancing the need for membrane permeability (to be absorbed) with sufficient aqueous solubility (to be dissolved in the gut). The methoxy group, compared to a simple hydroxyl, increases lipophilicity, which can enhance cell membrane penetration.

-

Structural Isomerism: The subtle shift of the methoxy group from the 6-position to the 7-position can have profound biological consequences. This change can alter the molecule's shape and electronic distribution, potentially leading to different binding affinities and selectivities for protein targets (e.g., enzymes like COX or receptors). Therefore, characterizing this "unexplored" isomer is a valid strategy in the search for new lead compounds with improved efficacy or a different side-effect profile compared to its well-known relatives.

Conclusion

This compound remains a compound with significant potential that is currently underexplored in the scientific literature. This guide has synthesized the available information, provided robust predictions for its key physicochemical properties, and outlined detailed experimental protocols for their validation. By understanding its fundamental characteristics—from melting point and pKa to its spectroscopic signature—researchers are better equipped to unlock its potential as a valuable building block in drug discovery and materials science. The clear need for empirical data highlights an opportunity for foundational research that will undoubtedly pave the way for future applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853173, 7-Methoxy-2-naphthol. Retrieved from PubChem website: [Link]

- Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations. South African Journal of Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 349181, 6-Methoxy-2-Naphthoic Acid. Retrieved from PubChem website: [Link]

-

Chemsrc. (n.d.). 2-METHOXY-1-NAPHTHOIC ACID. Retrieved from Chemsrc website: [Link]

- Journal of the Chemical Society, Perkin Transactions 1. (1976). Synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, an extractive of elm wood.

-

Stenutz. (n.d.). 7-methoxy-2-naphthol. Retrieved from Stenutz website: [Link]

-

SpectraBase. (n.d.). 7-Methoxy-2-naphthol. Retrieved from SpectraBase website: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14512525, 7-Hydroxy-2-naphthoic acid. Retrieved from PubChem website: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7123, 2-Naphthoic acid. Retrieved from PubChem website: [Link]

- Thaikar, A., et al. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.

- Al-Sanea, M. M., et al. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Journal of the Indian Chemical Society.

-

Wikipedia. (n.d.). 2-Naphthoic acid. Retrieved from Wikipedia website: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 2471-70-7: 6-Methoxy-2-naphthoic acid | CymitQuimica [cymitquimica.com]

- 3. This compound | 5043-07-2 [chemicalbook.com]

- 4. 2471-70-7 CAS MSDS (6-METHOXY-2-NAPHTHOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. 2-Naphthoic acid 98 93-09-4 [sigmaaldrich.com]

- 8. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data for 7-Methoxy-2-naphthoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methoxy-2-Naphthoic Acid

This guide provides a comprehensive analysis of the spectroscopic data for methoxy-2-naphthoic acid, a key molecular scaffold in medicinal chemistry and materials science. For the purpose of this technical discussion, we will focus on the well-characterized isomer, 6-Methoxy-2-naphthoic acid , as extensive, publicly available, and verified spectroscopic data for the 7-methoxy isomer is limited. The principles and interpretation methodologies detailed herein are directly applicable to the 7-methoxy isomer, with anticipated minor variations in the chemical shifts and coupling patterns of the aromatic protons.

Molecular Structure and Spectroscopic Overview

6-Methoxy-2-naphthoic acid (C₁₂H₁₀O₃, Molar Mass: 202.21 g/mol ) is an aromatic carboxylic acid. Its structure comprises a naphthalene core substituted with a methoxy group and a carboxylic acid group. This combination of functional groups gives rise to a unique spectroscopic fingerprint, which is essential for its identification, purity assessment, and structural elucidation in various research and development settings.

The following sections will detail the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of 6-Methoxy-2-naphthoic acid.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 6-Methoxy-2-naphthoic acid, we expect to see signals corresponding to the carboxylic acid proton, the aromatic protons on the naphthalene ring, and the protons of the methoxy group.

Predicted and Reported ¹H NMR Data (DMSO-d₆)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| COOH | ~12.9 | Singlet, broad | 1H | - |

| H1 | ~8.6 | Singlet | 1H | - |

| H8 | ~8.1 | Doublet | 1H | ~8.5 |

| H4 | ~8.0 | Doublet | 1H | ~8.5 |

| H3 | ~7.9 | Doublet of doublets | 1H | ~8.5, 1.7 |

| H5 | ~7.6 | Doublet | 1H | ~9.0 |

| H7 | ~7.4 | Doublet of doublets | 1H | ~9.0, 2.5 |

| OCH₃ | ~3.9 | Singlet | 3H | - |

Note: Chemical shifts are highly dependent on solvent and concentration. The carboxylic acid proton signal can be broad and its chemical shift may vary significantly; it will also disappear upon addition of D₂O.[1][2]

Interpretation

The ¹H NMR spectrum is characterized by a highly deshielded singlet for the carboxylic acid proton around 12 ppm.[1][2][3] The aromatic region (7.0-9.0 ppm) displays a complex pattern of signals corresponding to the six protons on the naphthalene ring. The methoxy group protons appear as a sharp singlet further upfield, typically around 3.9 ppm. The specific assignments are based on expected electronic effects (deshielding by the carboxylic acid and shielding/deshielding by the methoxy group) and spin-spin coupling patterns between adjacent protons.

Caption: Key proton environments in 6-Methoxy-2-naphthoic acid.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 7-Methoxy-2-naphthoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of a molecule. Due to the lack of symmetry in this compound, all 12 carbon atoms are expected to be chemically non-equivalent and should produce 12 distinct signals in the ¹³C NMR spectrum.

Predicted and Reported ¹³C NMR Data (DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (Carboxyl) | ~168 |

| C6 (C-OCH₃) | ~158 |

| C2 (C-COOH) | ~137 |

| C4a (Quaternary) | ~135 |

| C8a (Quaternary) | ~130 |

| C4 | ~129 |

| C1 | ~128 |

| C5 | ~127 |

| C8 | ~125 |

| C7 | ~119 |

| C3 | ~106 |

| OCH₃ | ~55 |

Note: The assignments are predictive and based on established chemical shift values for aromatic and carboxylic acid carbons. Carboxyl carbons typically resonate in the 165-185 δ range.[2]

Interpretation

The most downfield signal belongs to the carbonyl carbon of the carboxylic acid group. The carbon atom attached to the electron-donating methoxy group (C6) is also significantly deshielded. The remaining aromatic carbons appear in the typical range of 105-140 ppm. The upfield signal around 55 ppm is characteristic of a methoxy carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher (for carbon) NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover 0-200 ppm.

-

Use a 45-degree pulse angle.

-

A longer relaxation delay (2-5 seconds) is often required for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.51 ppm) or TMS (0.00 ppm).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 | O-H stretch (very broad) | Carboxylic Acid |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methoxy (CH₃) |

| 1760 - 1690 | C=O stretch (strong) | Carboxylic Acid |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid, Aryl Ether |

| ~1030 | C-O stretch | Aryl Ether |

Interpretation

The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid. A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[1][6][7] Superimposed on this broad band may be the sharper aromatic C-H stretches. A very intense band between 1690 and 1760 cm⁻¹ corresponds to the carbonyl (C=O) stretch.[8] Conjugation with the naphthalene ring typically lowers this frequency to the lower end of the range.[1][2] The spectrum will also show strong C-O stretching bands for the acid and the ether linkage, as well as characteristic C=C stretching bands for the aromatic ring.[6]

Caption: Key IR vibrational modes for functional group identification.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Record the sample spectrum.

-

Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted and Observed Fragmentation

For a molecular formula of C₁₂H₁₀O₃, the exact mass is 202.0630 Da.

| m/z | Proposed Fragment | Identity |

| 202 | [M]⁺˙ | Molecular Ion |

| 185 | [M - OH]⁺ | Loss of hydroxyl radical |

| 157 | [M - COOH]⁺ | Loss of carboxyl radical |

| 129 | [M - COOH - CO]⁺ | Subsequent loss of CO |

Interpretation

In Electron Ionization (EI) mass spectrometry, aromatic carboxylic acids typically show a discernible molecular ion peak.[9] Common fragmentation pathways include the loss of a hydroxyl radical (-17 Da) and the loss of the entire carboxyl group (-45 Da), leading to prominent peaks at m/z 185 and 157, respectively.[3][9][10] These fragmentation patterns are diagnostic for aromatic carboxylic acids. For 6-Methoxy-2-naphthoic acid, reported significant fragments include m/z 202, 185, and 137.[11]

Caption: Simplified MS fragmentation pathway for 6-Methoxy-2-naphthoic acid.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. Available from: [Link]

-

JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available from: [Link]

-

Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

All About Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Available from: [Link]

-

JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic Carboxylation of Aryl Bromides with Formate. Available from: [Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. Available from: [Link]

-

Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 349181, 6-Methoxy-2-Naphthoic Acid. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information for Visible-light-induced metal-free oxidation of aldehydes to carboxylic acids in water. Available from: [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. rsc.org [rsc.org]

- 5. chem.washington.edu [chem.washington.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

7-Methoxy-2-naphthoic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-naphthoic acid, a substituted naphthalene derivative, is a molecule of interest in the fields of organic synthesis and medicinal chemistry. Its rigid bicyclic aromatic core, functionalized with both a carboxylic acid and a methoxy group, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. This guide offers a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development.

Chemical Identity and Molecular Structure

CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) has assigned the number 5043-07-2 to this compound[1][2][3][4]. Its molecular formula is C12H10O3, corresponding to a molecular weight of 202.21 g/mol .

Molecular Structure

The structure of this compound is characterized by a naphthalene ring system. A methoxy group (-OCH3) is attached at the 7-position, and a carboxylic acid group (-COOH) is at the 2-position.

Caption: Molecular Structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in the literature. However, we can infer some properties based on its structure and compare them with its well-documented isomer, 6-Methoxy-2-naphthoic acid.

| Property | This compound (Predicted/Inferred) | 6-Methoxy-2-naphthoic acid (Experimental) | Reference |

| Molecular Weight | 202.21 g/mol | 202.21 g/mol | [2][5] |

| Melting Point | Not available | 209 °C | [5] |

| Boiling Point | Not available | 371.1 °C at 760 mmHg | [5] |

| Density | Not available | 1.263 g/cm³ | [5] |

| XLogP3 | 3.3 | 3.3 | [2] |

| Appearance | Likely a white to off-white solid | White to off-white powder/crystals | [5] |

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals. However, a plausible synthetic route can be devised based on established organic chemistry principles, likely starting from the commercially available precursor, 7-Methoxy-2-naphthol.

Proposed Synthetic Pathway: Carboxylation of 7-Methoxy-2-naphthol

A common method for the synthesis of naphthoic acids is the carboxylation of the corresponding naphthol. The Kolbe-Schmitt reaction is a well-established method for this transformation.

Caption: Proposed synthesis workflow for this compound.

Rationale Behind Experimental Choices

-

Step 1: Deprotonation. The reaction is initiated by deprotonating the hydroxyl group of 7-Methoxy-2-naphthol with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium naphthoxide intermediate. This step is crucial as the phenoxide is a much better nucleophile than the neutral phenol.

-

Step 2: Carboxylation. The sodium naphthoxide is then subjected to carboxylation using carbon dioxide under high pressure and elevated temperature. The electron-rich naphthoxide ring attacks the electrophilic carbon of CO2. The regioselectivity of this step can be influenced by the reaction conditions.

-

Step 3: Acidification. The final step involves the acidification of the reaction mixture to protonate the carboxylate salt, yielding the desired this compound, which can then be purified by recrystallization.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively reported, the naphthoic acid scaffold is a well-known pharmacophore present in numerous biologically active molecules.

Potential as a Scaffold for P2Y14 Receptor Antagonists

The 2-naphthoic acid core has been identified as a template for the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes[6][7]. The development of potent and selective P2Y14 antagonists is an active area of research for potential treatments of inflammatory diseases. The substitution pattern on the naphthalene ring is critical for activity, and this compound could serve as a valuable building block or a candidate molecule in structure-activity relationship (SAR) studies.

Caption: Potential mechanism of action for this compound derivatives.

Precursor for Bioactive Molecules

The carboxylic acid and methoxy groups of this compound offer multiple handles for chemical modification, making it a versatile starting material for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups, while the methoxy group could potentially be demethylated to reveal a hydroxyl group for further functionalization.

Analytical Methods

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy protons (likely around 3.9-4.0 ppm), and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the twelve carbon atoms, including the carbonyl carbon of the carboxylic acid (around 170 ppm), the aromatic carbons, and the methoxy carbon (around 55 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1680-1710 cm⁻¹), and C-O stretching bands for the methoxy and carboxylic acid groups.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 202.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. While there is a scarcity of detailed experimental data for this specific isomer, its structural features suggest significant potential as a building block in medicinal chemistry, particularly in the design of novel therapeutics targeting receptors like P2Y14. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery and development.

References

-

Yanagi, T., Kikuchi, K., et al. (2001). The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid. Chemical & Pharmaceutical Bulletin, 49(3), 340-344. [Link]

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

-

AccelaChem. (n.d.). This compound. Retrieved from [Link]

-

King-Pharm. (n.d.). 2-Naphthalenecarboxylic acid, 7-methoxy-. Retrieved from [Link]

-

Kiselev, E., et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. ACS Medicinal Chemistry Letters, 5(10), 1150-1155. [Link]

-

Costantino, L., et al. (2011). The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14. Bioorganic & Medicinal Chemistry Letters, 21(10), 2836-2839. [Link]

Sources

- 1. 7-Methoxy-2-naphthol | C11H10O2 | CID 853173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, an extractive of elm wood - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. echemi.com [echemi.com]

- 6. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 7-Methoxy-2-naphthoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Naphthalene Scaffold as a Privileged Structure in Medicinal Chemistry

The naphthalene core, a simple bicyclic aromatic hydrocarbon, has long been recognized as a "privileged structure" in medicinal chemistry. Its rigid framework and lipophilic nature provide an excellent scaffold for the design of molecules that can effectively interact with a diverse range of biological targets. When functionalized, the naphthalene ring system gives rise to derivatives with a wide spectrum of pharmacological activities. Among these, derivatives of 7-Methoxy-2-naphthoic acid have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. The presence of the methoxy group at the 7-position and the carboxylic acid at the 2-position provides key electronic and steric features that can be strategically modified to fine-tune biological activity and pharmacokinetic properties. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The scientific community is in urgent need of novel antimicrobial agents with unique mechanisms of action. Derivatives of this compound have shown promise in this arena, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action: Disrupting the Microbial Fortress

While the precise mechanisms are still under investigation for many derivatives, current evidence suggests that these compounds may exert their antimicrobial effects through multiple pathways. One proposed mechanism involves the disruption of the bacterial cell membrane. The lipophilic naphthalene core can facilitate insertion into the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components. This disruption can ultimately lead to cell death.[1]

Structure-Activity Relationship (SAR)

The antimicrobial potency of this compound derivatives is significantly influenced by the nature of the substituents on the core scaffold. A study on aminoacetylenic derivatives of 7-methoxy-2-naphthole revealed that the introduction of various cyclic amine moieties via a but-2-yn-1-yloxy linker at the 2-position resulted in compounds with potent antimicrobial activity.[1]

For instance, derivatives incorporating pyrrolidine and N-methylpiperazine showed strong activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1] This suggests that the nature of the terminal amine group plays a crucial role in the antimicrobial spectrum and potency.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of aminoacetylenic derivatives of 7-methoxy-2-naphthole against various microorganisms.[1]

| Compound ID | Substituent at 2-position | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |

| RZ2 | [4-(2-methylpiperidine)but-2-yn-1-yl]oxy | 62.5 | 62.5 | >125 | 125 | 62.5 |

| RZ4 | [4-(piperidine)but-2-yn-1-yl]oxy | >125 | 62.5 | 125 | 125 | 62.5 |

| RZ5 | [4-(pyrrolidine)but-2-yn-1-yl]oxy | 62.5 | 62.5 | 125 | 125 | 62.5 |

| RZ6 | [4-(N-methylpiperazine)but-2-yn-1-yl]oxy | 62.5 | 125 | 125 | 125 | 62.5 |

| RZ7 | [4-(hexamethyleneimine)but-2-yn-1-yl]oxy | 62.5 | 62.5 | 125 | 125 | 62.5 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives.[2][3]

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth with solvent)

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum and a known antimicrobial agent) and a negative control (broth with inoculum and the solvent used to dissolve the test compounds).

-

Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of novel anticancer agents remains a critical area of research. Derivatives of this compound have demonstrated promising cytotoxic activity against various cancer cell lines, suggesting their potential as leads for new oncology drugs.

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Enzymes

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[4][5] This can be triggered through various signaling pathways. Some naphthoquinone derivatives, which share a structural resemblance, have been shown to induce apoptosis by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of pro-apoptotic pathways like the JNK and p38 MAPK signaling cascades.[6][7]

Furthermore, some quinoline derivatives, which also have a related bicyclic aromatic structure, have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[8] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis.

Caption: Proposed anticancer mechanisms of action.

Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is highly dependent on their substitution patterns. For example, in a series of 2-naphthamide derivatives, compounds with a 4-hydroxy-5,7-dimethoxy substitution pattern exhibited significant cytotoxic activity.[9] The nature of the amide substituent also played a critical role, with certain benzylamine derivatives showing enhanced potency. This highlights the importance of both the substitution on the naphthalene ring and the nature of the side chain at the 2-position in determining anticancer efficacy.

Quantitative Data: IC50 Values

The following table presents the half-maximal inhibitory concentration (IC50) values for selected 2-naphthamide derivatives against various cancer cell lines.[9]

| Compound ID | R Group on Naphthamide | C26 (μM) | HepG2 (μM) | MCF7 (μM) |

| 5b | 4-bromobenzyl | 3.59 | 5.12 | 8.38 |

| 8b | 4-chlorobenzyl | 2.97 | 4.33 | 7.12 |

| Paclitaxel | (Reference Drug) | 2.85 | 4.17 | 5.75 |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound derivatives on a cancer cell line such as MCF-7 (human breast adenocarcinoma).[1][10][11]

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. This compound derivatives have demonstrated potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Mechanism of Action: Inhibition of COX Enzymes and NF-κB/MAPK Signaling

A primary mechanism of action for the anti-inflammatory effects of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. The well-known nonsteroidal anti-inflammatory drug (NSAID) Naproxen, which is (S)-6-methoxy-α-methyl-2-naphthaleneacetic acid, is a non-selective COX inhibitor.[12] This suggests that the 6-methoxy-2-naphthoic acid scaffold is a promising starting point for developing more selective COX-2 inhibitors with potentially fewer gastrointestinal side effects.

In addition to COX inhibition, naphthol derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][14] These pathways play a central role in regulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.

Caption: Anti-inflammatory signaling pathways.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of this compound derivatives can be modulated by structural modifications. For instance, derivatization of the carboxylic acid moiety of NSAIDs like naproxen into amides can lead to highly selective COX-2 inhibitors.[15] This strategy can be employed to develop derivatives of this compound with improved COX-2 selectivity and a better safety profile. The nature of the substituents on the naphthalene ring also influences the interaction with the COX active site, with the methoxy group playing a key role in binding.[16]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the COX-2 inhibitory activity of this compound derivatives using a commercially available enzyme immunoassay (EIA) kit.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds

-

COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing the COX-2 enzyme in a suitable buffer.

-

Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX-2 inhibitor as a positive control.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using the EIA component of the kit, following the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, coupled with the potential for synthetic modification to optimize potency and selectivity, make them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular mechanisms of action for these derivatives, expanding the structure-activity relationship studies to guide the design of more potent and target-specific compounds, and conducting in vivo studies to evaluate their efficacy and safety in preclinical models. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

- Al-Qawasmeh, R. A., et al. (2015). Synthesis and Structural Elucidation of Aminoacetylenic Derivatives of 7-Methoxy-2-Naphthole as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 6(9), 3865-3872.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

- Kuete, V., et al. (2017). Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells. Phytomedicine, 33, 46-54.

- Nguyen, H. T., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33565-33580.

- Ferreira, P. M. P., et al. (2021).

- Desai, A., et al. (2009). META060 inhibits multiple kinases in the NF-kappaB pathway and suppresses LPS--mediated inflammation in vitro and ex vivo. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 58(5), 229–234.

- Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual.

- Duggan, K. C., et al. (2010). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. The Journal of biological chemistry, 285(45), 34950–34959.

- Kiefer, J. R., et al. (2000). The crystal structure and mechanism of cyclooxygenase-2.

- Wun, T., & White, R. H. (2009). Venous thromboembolism in patients with cancer. Current opinion in pulmonary medicine, 15(5), 415–420.

- Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.

- Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. (2014). PLoS ONE 9(5): e98544.

- Garipati, R. R., et al. (1997). Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine. Bioorganic & Medicinal Chemistry Letters, 7(11), 1421-1426.

- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126.

- Li, Y., et al. (2022). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. European journal of medicinal chemistry, 243, 114775.

- Zhang, J. Y., et al. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 60(9), 851–859.

- Yu, V. K., et al. (2023). Synthesis of new 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-yn-1-yl]-4-methylpiperazine.

- Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. (2019). Molecules, 24(17), 3103.

- Wang, Y., et al. (2015). 2-Methoxy-1,4-naphthoquinone (MNQ) induces apoptosis of A549 lung adenocarcinoma cells via oxidation-triggered JNK and p38 MAPK signaling pathways.

- Crystal structure of (E)-7-methoxy-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, C22H25N3O2. (2022). Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 633-635.

- Cui, C., et al. (2021). The NF-κB and MAPK pathways were involved in OP's anti-inflammatory effect.

- Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol. (2023). BenchChem.

- Bhowmick, R., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC advances, 11(26), 15923–15935.

- Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European journal of medicinal chemistry, 219, 113444.

- Zaki, E. G., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC advances, 13(12), 8031–8048.

- Sano, N., et al. (1995). The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid. Chemical & pharmaceutical bulletin, 43(4), 609–614.

Sources

- 1. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of 7-Methoxy-2-naphthoic Acid: A Technical Guide for Drug Discovery Professionals

Preamble: Beyond the Known Isomers - Charting a New Path

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the naphthalene scaffold has proven to be a cornerstone for therapeutic innovation. The well-characterized 6-Methoxy-2-naphthoic acid (6-MNA), the active metabolite of the prodrug Nabumetone, has long served as a benchmark, exerting its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, the pharmacological profile of its structural isomer, 7-Methoxy-2-naphthoic acid, remains largely uncharted territory. This guide is conceived not as a mere recitation of established facts, but as a strategic blueprint for the scientific community to systematically elucidate the mechanism of action of this intriguing molecule. Drawing upon established principles of drug discovery and the known activities of structurally related compounds, we will construct a series of data-driven hypotheses and lay out a comprehensive experimental framework to rigorously test them.

I. The Foundational Hypothesis: A Legacy of COX Inhibition

The most logical starting point for investigating the mechanism of this compound is to assess its potential as a cyclooxygenase inhibitor. The structural similarity to 6-MNA, a known inhibitor of both COX-1 and COX-2, provides a strong rationale for this primary hypothesis.[2]

The Cyclooxygenase Pathway: A Primer

The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including the protection of the gastric mucosa and maintenance of renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

Hypothesized Interaction with COX Enzymes

We postulate that this compound, like its 6-methoxy isomer, will bind to the active site of both COX-1 and COX-2, thereby preventing the entry of arachidonic acid and inhibiting prostaglandin synthesis. The precise binding kinetics and isoform selectivity (COX-1 vs. COX-2) will be critical determinants of its therapeutic window and side-effect profile.

II. Expanding the Mechanistic Horizon: Plausible Alternative Pathways

While COX inhibition is a compelling primary hypothesis, the broader chemical landscape of naphthoic acid and naphthoquinone derivatives suggests that the mechanistic story of this compound could be more nuanced. Several related compounds have been shown to exert their biological effects through alternative pathways, which we will consider as secondary hypotheses.

A. Modulation of Pro-inflammatory Signaling Cascades: NF-κB and MAPKs

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are master regulators of the inflammatory response. Their activation leads to the transcription of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. A study on methyl-1-hydroxy-2-naphthoate, a related naphthol derivative, demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the activation of NF-κB, JNK, and p38 MAPK pathways.[3]

B. Induction of Apoptosis in Proliferative Diseases

Several naphthoquinone derivatives have exhibited potent cytotoxic activity against various cancer cell lines. For instance, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone has been shown to induce apoptosis, a form of programmed cell death, in multi-drug resistant cancer cells, with the dissipation of the mitochondrial membrane potential identified as a key event.[4] Another natural naphthoquinone, 2-methoxy-6-acetyl-7-methyljuglone (MAM), induces both apoptosis and necroptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.[5]

C. Activation of the Nrf2/Heme Oxygenase-1 (HO-1) Antioxidant Pathway

The transcription factor Nrf2 is a critical regulator of the cellular antioxidant response. Upon activation, it translocates to the nucleus and induces the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1). A study on 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA) revealed its anti-inflammatory effects are mediated through the activation of the Nrf2/HO-1 pathway, which in turn suppresses NF-κB activation.[6][7]

III. A Rigorous Experimental Roadmap to Mechanistic Clarity

To systematically investigate the hypothesized mechanisms of action for this compound, a multi-pronged experimental approach is essential. The following section provides detailed, self-validating protocols for key in vitro assays.

A. Primary Hypothesis Validation: Cyclooxygenase Inhibition Assays

Objective: To determine if this compound inhibits the enzymatic activity of COX-1 and COX-2 and to quantify its potency (IC50) and selectivity.

Experimental Workflow:

Caption: Workflow for determining COX-1/COX-2 inhibition.

Detailed Protocol:

-

Enzyme and Compound Preparation:

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Include wells with a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

-

Reaction Initiation and Termination:

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

-

Allow the reaction to proceed at 37°C for a defined period (e.g., 2 minutes).

-

Terminate the reaction by adding a quenching solution (e.g., 1 M HCl).

-

-

Detection and Quantification:

-

The primary product, PGG2, is unstable. It is typically reduced to the more stable PGE2 for quantification. This can be achieved by adding stannous chloride.

-

Quantify the amount of PGE2 produced using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The COX-2 selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Experimental | Experimental | Calculated |

| Indomethacin (Control) | Literature | Literature | Literature |

| Celecoxib (Control) | Literature | Literature | Literature |

B. Secondary Hypotheses Investigation: Cellular Assays

1. NF-κB and MAPK Signaling Pathway Analysis

Objective: To determine if this compound modulates the activation of NF-κB and MAPK signaling pathways in an inflammatory context.

Experimental Workflow:

Caption: Workflow for analyzing NF-κB and MAPK signaling.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line, such as the murine macrophage cell line RAW 264.7, in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

-

-

Protein Extraction and Quantification:

-

After the desired incubation time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins: phospho-p65, phospho-IκBα (for NF-κB pathway), and phospho-p38, phospho-JNK, phospho-ERK (for MAPK pathways).

-

Also, probe for the total forms of these proteins and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Perform densitometric analysis of the protein bands using image analysis software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.

-

2. Apoptosis Induction Assay

Objective: To assess the ability of this compound to induce apoptosis in cancer cells.

Experimental Workflow:

Caption: Workflow for assessing apoptosis induction.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in appropriate media.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.

-

-

Cell Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

-

-

Data Analysis:

-

Perform quadrant analysis of the flow cytometry data to differentiate between:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.

-

-

Quantify the percentage of cells in each quadrant.

-

3. Nrf2/HO-1 Pathway Activation

Objective: To investigate if this compound activates the Nrf2 antioxidant response pathway.

Experimental Workflow:

Caption: Workflow for Nrf2/HO-1 pathway activation analysis.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line, such as the human hepatoma cell line HepG2, which has a robust Nrf2 response.

-

Treat the cells with this compound for various time points.

-

-

Nuclear and Cytosolic Fractionation:

-

For Nrf2 translocation analysis, perform subcellular fractionation to separate the nuclear and cytosolic fractions using a commercially available kit.

-

-

Western Blot Analysis:

-

Perform Western blotting on the nuclear and cytosolic fractions to detect Nrf2. An increase in nuclear Nrf2 indicates translocation and activation. Use Lamin B1 as a nuclear marker and GAPDH as a cytosolic marker.

-

Perform Western blotting on whole-cell lysates to detect the expression of the Nrf2 target protein, HO-1.

-

-

Quantitative PCR (qPCR):

-

Extract total RNA from treated cells and reverse transcribe it to cDNA.

-

Perform qPCR to measure the mRNA expression levels of the HO-1 gene (HMOX1). Normalize the expression to a stable housekeeping gene.

-

IV. Concluding Remarks and Future Perspectives

The elucidation of the mechanism of action of this compound holds the potential to unveil a novel therapeutic agent with a potentially unique pharmacological profile. The experimental framework detailed in this guide provides a robust and logical progression for researchers to systematically test the primary hypothesis of COX inhibition and to explore plausible alternative mechanisms. The data generated from these studies will be instrumental in defining the therapeutic potential of this compound and will guide its future development as a novel anti-inflammatory, analgesic, or anti-cancer agent. The path forward is one of rigorous scientific inquiry, and the potential rewards are significant for both the scientific community and for patients in need of new therapeutic options.

References

- Kuete, V., et al. (2017). Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells. Phytomedicine, 33, 29-36.

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-Naphthoic Acid. PubChem Compound Database. Retrieved from [Link]

- Nguyen, H. D., et al. (2016). 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma Longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway. Journal of Cellular Biochemistry, 117(3), 659-670.

- Lim, C. S., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(14), 5369.

- Miguel del Corral, J. M., et al. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. Archiv der Pharmazie, 335(9), 427-437.

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 279-286.

- Alam, S., Miah, M. A. J., & Islam, A. (2007). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Pakistan Journal of Scientific and Industrial Research, Biological Sciences, 50(2), 80-84.

-

Semantic Scholar. (n.d.). 7-Methoxy-(9H-β-carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway. Retrieved from [Link]